molecular formula C15H12N2O3S B2608071 Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797287-31-0

Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2608071
CAS No.: 1797287-31-0
M. Wt: 300.33
InChI Key: VFVVYJTYYAPZLB-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a thiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the thiazole and azetidine rings via nucleophilic substitution and cycloaddition reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields. Additionally, continuous flow reactors may be used to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanol.

Scientific Research Applications

Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for treating infections and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and angelicin, which have similar benzofuran structures.

    Thiazole derivatives: Compounds such as thiamine and ritonavir, which contain thiazole rings.

    Azetidine derivatives: Compounds like azetidine-2-carboxylic acid, which feature the azetidine ring.

Uniqueness

Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that integrates multiple heterocyclic structures, namely benzofuran, thiazole, and azetidine. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The compound features:

  • Benzofuran Ring : Known for various biological activities including anticancer and antimicrobial effects.
  • Thiazole Ring : Often associated with biological activity against bacteria and fungi.
  • Azetidine Ring : Contributes to the pharmacological properties of the compound.

The biological activity of benzofuran derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. The mechanisms include:

  • Inhibition of Cell Proliferation : Studies indicate that benzofuran derivatives can inhibit cell growth in cancer cell lines, suggesting potential anticancer properties.
  • Modulation of Biochemical Pathways : These compounds can influence several biochemical pathways, which can lead to apoptosis in tumor cells and modulation of inflammatory responses .

Anticancer Properties

Research has shown that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound has demonstrated potent inhibitory effects on cell proliferation with IC50 values in the nanomolar range, indicating high efficacy against cancer cells while sparing normal cells .
  • Selectivity : Notably, it has been observed that these compounds can have a much greater effect on cancer cells compared to non-cancerous cells, providing a therapeutic window that is advantageous for cancer treatment .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : The compound shows promising activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the biological activity of benzofuran derivatives:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects against MDA-MB-231 (triple-negative breast cancer) cell line.
    • Findings : The compound exhibited significant inhibition of tumor growth in vitro and reduced metastasis in animal models .
  • Study on Antimicrobial Effects :
    • Objective : To assess the efficacy against Mycobacterium tuberculosis.
    • Results : Certain derivatives showed minimum inhibitory concentrations (MIC) as low as 8 μg/mL, indicating strong antimycobacterial activity .

Comparative Analysis with Similar Compounds

Compound TypeExample CompoundsBiological Activity
Benzofuran DerivativesPsoralen, AngelicinAnticancer, Antimicrobial
Thiazole DerivativesThiamine, RitonavirAntibacterial
Azetidine DerivativesAzetidine-2-carboxylic acidNeuroprotective

This compound stands out due to its unique structural combination that enhances its pharmacological profile compared to similar compounds.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)19-15-16-5-6-21-15/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVVYJTYYAPZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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